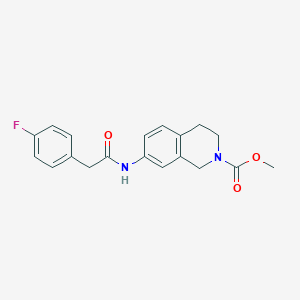

methyl 7-(2-(4-fluorophenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, methyl 7-(2-(4-fluorophenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, is a derivative of isoquinoline, a heterocyclic aromatic organic compound. While the specific compound is not directly mentioned in the provided papers, they discuss related isoquinoline derivatives and their synthesis, which can provide insights into the chemical behavior and potential synthesis pathways for the compound .

Synthesis Analysis

The synthesis of isoquinoline derivatives typically involves multi-step reactions starting from basic aromatic or aliphatic compounds. For instance, the synthesis of cis-1,3,4,6,7,11b-hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline involves acylation, cyclization, amination, and reduction steps . Similarly, the synthesis of 7-acetyl-2,3,5,6,7,8-hexahydro-6-hydroxy-1,6-dimethyl-3-thioxo-8-phenyl(heteryl)isoquinoline-4-carbonitriles is achieved by reacting cyclohexanone derivatives with cyanothioacetamide . These methods suggest that the synthesis of the compound of interest may also involve such steps, tailored to introduce the specific fluorophenylacetamido group at the appropriate position on the isoquinoline scaffold.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is often confirmed using X-ray diffraction methods, as seen in the studies of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates . These analyses provide detailed information about the arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets. The fluorophenyl group in the compound of interest is likely to influence the electronic distribution and steric hindrance, which could be elucidated by similar structural analysis.

Chemical Reactions Analysis

Isoquinoline derivatives can participate in various chemical reactions, depending on their functional groups. The papers provided do not detail specific reactions for the compound of interest, but they do describe the reactivity of similar molecules. For example, the presence of ester, ketone, and amide functionalities in these compounds suggests that they could undergo hydrolysis, reduction, or nucleophilic substitution reactions . The fluorine atom in the compound of interest could also affect its reactivity, potentially making it more susceptible to nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methyl, acetyl, or thioxo groups can alter these properties significantly . The fluorophenylacetamido group in the compound of interest is expected to contribute to its physical properties, potentially increasing its lipophilicity and affecting its pharmacokinetic profile if it were to be used as a drug.

Applications De Recherche Scientifique

Synthesis and Characterization

Several studies have focused on synthesizing and characterizing dihydroisoquinoline derivatives and related compounds. For example, Al-Masoudi et al. (2003) described the synthesis of quinolone derivatives through reactions involving chloro-fluoroquinolines, leading to compounds with potential applications in medicinal chemistry (Al-Masoudi, 2003). Similarly, Rudenko et al. (2013) reported on the synthesis and crystal structure of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, highlighting the structural aspects crucial for further application in drug design (Rudenko et al., 2013).

Antibacterial Applications

The novel antibacterial activities of dihydroquinolines and similar compounds have been explored, indicating their potential as antibacterial agents. Kuramoto et al. (2003) discovered compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria, significantly more potent than some existing antibiotics, which demonstrates the therapeutic potential of dihydroisoquinoline derivatives in combating resistant bacterial strains (Kuramoto et al., 2003).

Anticancer Activity

Research into the anticancer properties of compounds related to dihydroisoquinolines has also been conducted. Sayed et al. (2022) synthesized tetrahydroisoquinoline derivatives bearing a nitrophenyl group and evaluated their anticancer activity, with some compounds showing moderate to strong activity against pancreatic cancer and lung carcinoma cell lines, indicating potential for development into cancer therapeutics (Sayed et al., 2022).

Molecular Docking and Biological Evaluation

Molecular docking studies and biological evaluations are essential in understanding the interaction of these compounds with biological targets and their efficacy. For example, Sapariya et al. (2017) conducted an in silico molecular docking study along with in vitro antibacterial, antitubercular, and antimalarial evaluations of polyhydroquinoline scaffolds, providing insights into their potential biomedical applications (Sapariya et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 7-[[2-(4-fluorophenyl)acetyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3/c1-25-19(24)22-9-8-14-4-7-17(11-15(14)12-22)21-18(23)10-13-2-5-16(20)6-3-13/h2-7,11H,8-10,12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBOZWWJJHAKON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 7-(2-(4-fluorophenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3007725.png)

![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B3007728.png)

![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea](/img/structure/B3007731.png)

![N-(2-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3007734.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B3007742.png)

![4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B3007745.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3007746.png)